
3-Methylaminophthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylaminophthalimide is an organic compound with the molecular formula C9H8N2O2 It is a derivative of phthalimide, where a methylamino group is attached to the phthalimide ring
准备方法
Synthetic Routes and Reaction Conditions
3-Methylaminophthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with methylamine. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
3-Methylaminophthalimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce primary or secondary amines.
科学研究应用
3-Methylaminophthalimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It can be used as a fluorescent probe for studying biological systems. Its ability to interact with biomolecules makes it useful in imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets may lead to the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 3-Methylaminophthalimide involves its interaction with specific molecular targets. It can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
Phthalimide: The parent compound, lacking the methylamino group.
N-Methylphthalimide: A similar compound with a methyl group attached to the nitrogen atom.
4-Aminophthalimide: Another derivative with an amino group at the fourth position.
Uniqueness
3-Methylaminophthalimide is unique due to the presence of the methylamino group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
5972-09-8 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
4-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C9H8N2O2/c1-10-6-4-2-3-5-7(6)9(13)11-8(5)12/h2-4,10H,1H3,(H,11,12,13) |
InChI 键 |
NHDLTFGXURCZMY-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC2=C1C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



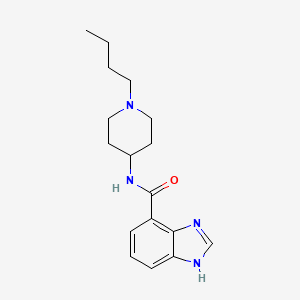
![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)
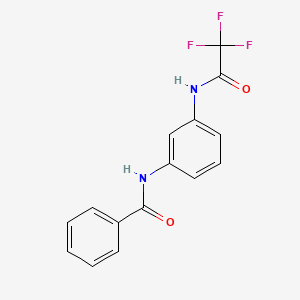
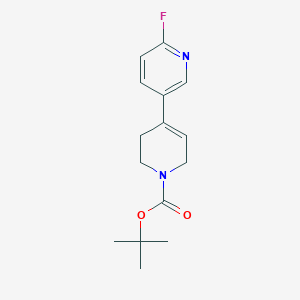
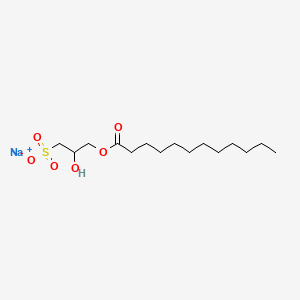
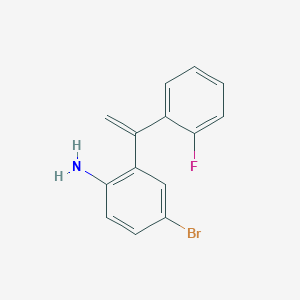
![(Oxiran-2-yl)methyl N-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B14128444.png)
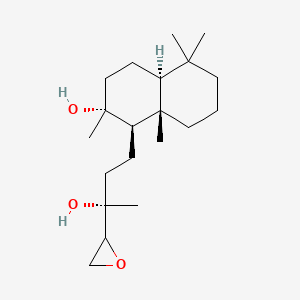
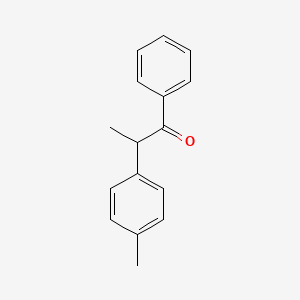
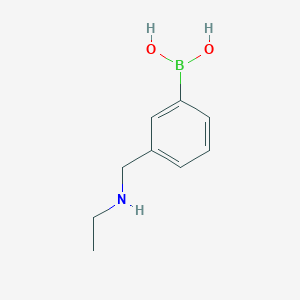
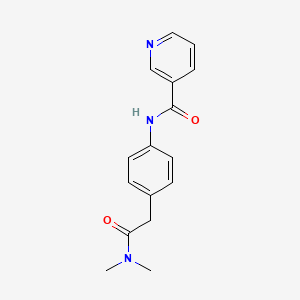
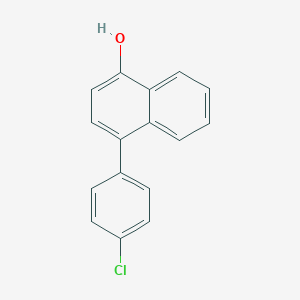
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
